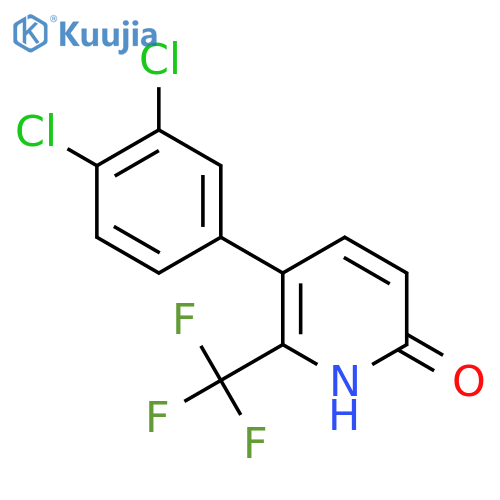Cas no 1361608-88-9 (3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)

1361608-88-9 structure
商品名:3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine
CAS番号:1361608-88-9
MF:C12H6Cl2F3NO
メガワット:308.083351612091
CID:4800307
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C12H6Cl2F3NO/c13-8-3-1-6(5-9(8)14)7-2-4-10(19)18-11(7)12(15,16)17/h1-5H,(H,18,19)
- InChIKey: JXRKJGNPBCRHNU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C=CC(NC=1C(F)(F)F)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 445
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 29.1
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024002733-250mg |
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine |
1361608-88-9 | 97% | 250mg |
$720.80 | 2022-04-03 | |
| Alichem | A024002733-1g |
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine |
1361608-88-9 | 97% | 1g |
$1,814.40 | 2022-04-03 | |
| Alichem | A024002733-500mg |
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine |
1361608-88-9 | 97% | 500mg |
$1,048.60 | 2022-04-03 |
3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1361608-88-9 (3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine) 関連製品
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
